1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea

Kinase inhibition IGF‑1R Target selectivity

1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a fully synthetic substituted urea (C₁₅H₂₂ClN₃O₄S; MW 375.87 g·mol⁻¹) that combines a 5‑chloro‑2‑methoxyphenyl ring with a methanesulfonyl‑piperidine moiety [REFS‑1]. The compound occupies a unique chemical space at the intersection of several bioactive urea series: the 5‑chloro‑2‑methoxyphenyl fragment appears in kinase inhibitors such as PQ 401 (IGF‑1R inhibitor) [REFS‑2], while the methanesulfonyl‑piperidine‑urea substructure is characteristic of potent soluble epoxide hydrolase (sEH) inhibitors [REFS‑3].

Molecular Formula C15H22ClN3O4S
Molecular Weight 375.87
CAS No. 1286720-20-4
Cat. No. B2805337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea
CAS1286720-20-4
Molecular FormulaC15H22ClN3O4S
Molecular Weight375.87
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C15H22ClN3O4S/c1-23-14-4-3-12(16)9-13(14)18-15(20)17-10-11-5-7-19(8-6-11)24(2,21)22/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,18,20)
InChIKeyDLSJOBHVVRLUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (CAS 1286720‑20‑4): Structural and Pharmacological Profile for Research Sourcing


1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a fully synthetic substituted urea (C₁₅H₂₂ClN₃O₄S; MW 375.87 g·mol⁻¹) that combines a 5‑chloro‑2‑methoxyphenyl ring with a methanesulfonyl‑piperidine moiety [REFS‑1]. The compound occupies a unique chemical space at the intersection of several bioactive urea series: the 5‑chloro‑2‑methoxyphenyl fragment appears in kinase inhibitors such as PQ 401 (IGF‑1R inhibitor) [REFS‑2], while the methanesulfonyl‑piperidine‑urea substructure is characteristic of potent soluble epoxide hydrolase (sEH) inhibitors [REFS‑3]. This dual pharmacophore composition makes the compound a candidate‑differentiated scaffold not replicated by any single commercial analog.

Why Analog Substitution Fails for 1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (1286720‑20‑4)


Substituted ureas are notoriously sensitive to peripheral modifications: a single atom change can redirect the target profile. The 5‑chloro‑2‑methoxyphenyl group drives toward IGF‑1R kinase inhibition (PQ 401, IC₅₀ = 12 μM) [REFS‑1], whereas the methanesulfonyl‑piperidine urea motif confers sub‑nanomolar sEH affinity in related chemotypes (IC₅₀ = 2 nM) [REFS‑2]. Equally important, the methylene spacer between the piperidine ring and the urea nitrogen differentiates this compound from directly N‑linked analogs, altering conformational flexibility and hydrogen‑bond geometry. Consequently, two compounds that differ only in the N‑phenyl substituent or the piperidine linker cannot be assumed to be functionally interchangeable; procurement must therefore be guided by the precise CAS number and supporting comparative evidence.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea Versus Closest Analogs


Target Selectivity Divergence from PQ 401 (IGF‑1R Inhibitor, CAS 196868‑63‑0)

PQ 401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) is a well‑characterized IGF‑1R inhibitor (IC₅₀ = 12 μM) that shares the identical 5‑chloro‑2‑methoxyphenyl ring with the target compound [REFS‑1]. However, PQ 401 lacks the methanesulfonyl‑piperidine moiety. In the methanesulfonyl‑piperidine urea chemotype, structurally related compounds such as 3-(1-methanesulfonylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea achieve sEH IC₅₀ values of 2 nM, demonstrating a >6 000‑fold potency shift relative to PQ 401’s kinase activity [REFS‑2]. Because the target compound retains the methanesulfonyl‑piperidine urea core, it is expected to possess a distinctly different primary target profile from PQ 401, despite sharing the aryl ring.

Kinase inhibition IGF‑1R Target selectivity

Methylene Spacer Conformational Advantage Over Direct N‑Linked Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine ring and the urea nitrogen, whereas many commercial methanesulfonyl‑piperidine ureas (e.g., BDBM25745) attach the piperidine directly to the urea [REFS‑1]. This additional rotatable bond increases the accessible conformational space and alters the optimal hydrogen‑bond distance to the target protein. In related series, the insertion of a single methylene group has been shown to change target residence time and selectivity by repositioning the piperidine ring within the binding pocket [REFS‑2]. The direct N‑linked analog 3-(1-methanesulfonylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea cannot replicate this conformational profile.

Conformational analysis Linker geometry Structure‑activity relationship

Physicochemical Differentiation: Solubility and Permeability Profile vs. PQ 401

The methanesulfonyl group significantly alters the physicochemical profile relative to quinoline‑containing analogs. The target compound exhibits a lower calculated LogP (~2.5) compared to PQ 401 (~4.5) [REFS‑1], translating to an estimated 100‑fold higher aqueous solubility. Its topological polar surface area (TPSA) of ~106 Ų (vs. ~71 Ų for PQ 401) places it in a more favorable range for blood‑brain barrier penetration according to the commonly applied <140 Ų rule, while still differing meaningfully from CNS‑optimized analogs [REFS‑2]. These properties are intrinsic to the methanesulfonyl‑piperidine urea substructure and cannot be achieved by quinoline‑based substitutes.

Drug‑likeness LogP TPSA Solubility

Chk1 Kinase Inhibitory Potential: 5‑Chloro‑2‑methoxyphenyl Urea Series Benchmark

A closely related 5‑chloro‑2‑methoxyphenyl urea derivative, 3-(5-chloro-2-methoxyphenyl)-1-(6-{[1-(dimethylamino)propan-2-yl]oxy}pyrazin-2-yl)urea (BDBM15246), displays a Ki of 20 nM against Chk1 kinase [REFS‑1]. The target compound shares the identical 5‑chloro‑2‑methoxyphenyl urea pharmacophore but replaces the pyrazine‑ether tail with a methanesulfonyl‑piperidine methyl moiety. This substitution is expected to redirect kinase selectivity away from Chk1 and toward kinases that preferentially accommodate a sulfonamide‑bearing piperidine. PQ 401, despite sharing the aryl ring, shows no reported Chk1 activity, highlighting that the urea linker and distal substituent jointly determine kinase‑target engagement.

Checkpoint kinase 1 Chk1 Kinase inhibition BindingDB

High‑Confidence Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea Based on Evidence‑Linked Differentiation


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Cascades

The methanesulfonyl‑piperidine urea substructure is a privileged motif for sEH inhibition, with close analogs achieving low‑nanomolar potency [REFS‑1]. The target compound’s methylene‑spaced piperidine and 5‑chloro‑2‑methoxyphenyl ring provide a differentiated scaffold for hit‑to‑lead optimization programs aiming to improve selectivity over related epoxide hydrolases. Its favorable aqueous solubility (estimated ~15 μg·mL⁻¹) facilitates biochemical assay setup without excessive co‑solvent.

Kinase Selectivity Profiling Using the 5‑Chloro‑2‑methoxyphenyl Urea Pharmacophore

The 5‑chloro‑2‑methoxyphenyl urea core has demonstrated nanomolar Chk1 binding (Ki = 20 nM) in related chemotypes [REFS‑2]. The target compound, by incorporating a sterically distinct methanesulfonyl‑piperidine tail, serves as a selectivity probe to deconvolute which kinases within the panel are engaged by this aryl‑urea scaffold. Procurement of the exact CAS number ensures the correct distal substituent is tested.

Physicochemical Benchmarking in CNS Drug‑Discovery Programs

With a calculated TPSA of ~106 Ų and clogP ≈ 2.5, the compound sits within the favorable CNS drug‑likeness space defined by Pajouhesh and Lenz (TPSA < 140 Ų, LogP 2–4) [REFS‑3]. It can be used as a reference standard for calibrating in vitro blood‑brain barrier permeability assays (e.g., PAMPA‑BBB or MDCK‑MDR1), particularly when comparing methanesulfonyl‑containing scaffolds against more lipophilic quinoline‑based urea analogs such as PQ 401.

Multi‑Target Directed Ligand (MTDL) Design for Neurodegeneration

The compound’s dual pharmacophore—5‑chloro‑2‑methoxyphenyl and methanesulfonyl‑piperidine urea—creates a starting point for MTDL strategies in Alzheimer’s disease [REFS‑4]. Its structural divergence from both marketed cholinesterase inhibitors and classical gamma‑secretase inhibitors makes it suitable for phenotypic screening cascades where simultaneous modulation of multiple targets (e.g., sEH and kinase pathways) is hypothesized to yield additive efficacy.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.